Cas no 501116-28-5 (3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine)

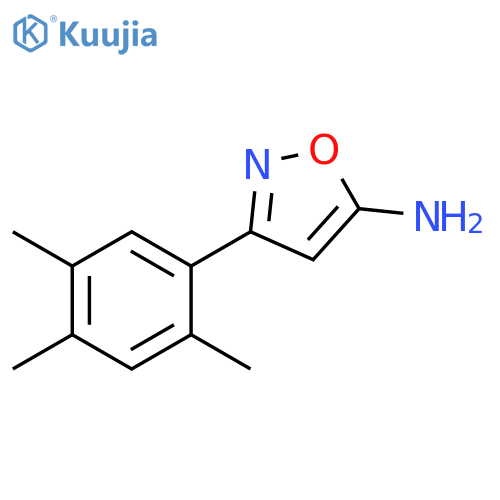

501116-28-5 structure

商品名:3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 化学的及び物理的性質

名前と識別子

-

- 3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine

- 5-Isoxazolamine, 3-(2,4,5-trimethylphenyl)-

-

- インチ: 1S/C12H14N2O/c1-7-4-9(3)10(5-8(7)2)11-6-12(13)15-14-11/h4-6H,13H2,1-3H3

- InChIKey: FKBZPGMAQDKXPQ-UHFFFAOYSA-N

- ほほえんだ: O1C(N)=CC(C2=CC(C)=C(C)C=C2C)=N1

じっけんとくせい

- 密度みつど: 1.112±0.06 g/cm3(Predicted)

- ふってん: 371.4±30.0 °C(Predicted)

- 酸性度係数(pKa): -1.59±0.10(Predicted)

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-1848471-1.0g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 1g |

$1100.0 | 2023-05-26 | ||

| Enamine | EN300-1848471-10.0g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 10g |

$4729.0 | 2023-05-26 | ||

| Enamine | EN300-1848471-10g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 10g |

$4729.0 | 2023-09-19 | ||

| Enamine | EN300-1848471-5.0g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 5g |

$3189.0 | 2023-05-26 | ||

| Enamine | EN300-1848471-0.1g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 0.1g |

$968.0 | 2023-09-19 | ||

| Enamine | EN300-1848471-5g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 5g |

$3189.0 | 2023-09-19 | ||

| Enamine | EN300-1848471-0.25g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 0.25g |

$1012.0 | 2023-09-19 | ||

| Enamine | EN300-1848471-0.05g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 0.05g |

$924.0 | 2023-09-19 | ||

| Enamine | EN300-1848471-0.5g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 0.5g |

$1056.0 | 2023-09-19 | ||

| Enamine | EN300-1848471-2.5g |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine |

501116-28-5 | 2.5g |

$2155.0 | 2023-09-19 |

3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine 関連文献

-

Artis Linarts,Kaspars Mālnieks,Kristaps Rubenis,Kaspars Pudzs,Krisjanis Smits,Andrejs Kovaļovs,Kaspars Kalniņš,Aile Tamm,Andris Šutka J. Mater. Chem. A, 2021,9, 8984-8990

-

2. Squaramide-catalysed asymmetric cascade reactions of 2,3-dioxopyrrolidines with 3-chlorooxindoles†Jiang-Bo Wen,Da-Ming Du Org. Biomol. Chem., 2020,18, 1647-1656

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212

-

Liuqing Yang,Joachim Stöckigt Nat. Prod. Rep., 2010,27, 1469-1479

501116-28-5 (3-(2,4,5-trimethylphenyl)-1,2-oxazol-5-amine) 関連製品

- 2227651-43-4(rac-(1R,3R)-3-(3-fluoro-4-methylphenyl)-2,2-dimethylcyclopropylmethanamine)

- 1803984-82-8(6-(Aminomethyl)-2,3-diiodo-4-(trifluoromethoxy)pyridine)

- 42464-96-0(NNMTi)

- 1392219-11-2((2S)-4-tert-butoxy-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3,3-dimethyl-4-oxo-butanoic acid)

- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)

- 2034274-21-8(N'-[2-(3,5-dimethyl-1H-pyrazol-1-yl)-2-(furan-2-yl)ethyl]-N-(1,2-oxazol-3-yl)ethanediamide)

- 1223636-75-6(1-(5,6-Dichloropyridine-3-carbonyl)-5,7-difluoro-1,2,3,4-tetrahydroquinoline)

- 184163-55-1(2-Fluoro-5-hydrazinylbenzoic acid)

- 2172626-40-1(1-(4-amino-2-methylbut-2-enoyl)azetidine-2-carboxamide)

- 2228640-97-7(methyl 4-amino-3-{bicyclo2.2.1hept-5-en-2-yl}butanoate)

推奨される供給者

Nanjing jingzhu bio-technology Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Heyuan Broad Spectrum Biotechnology Co., Ltd

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Changzhou Guanjia Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量